molecular formula C15H13ClN6OS B2539104 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 880804-24-0

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2539104
CAS No.: 880804-24-0
M. Wt: 360.82
InChI Key: KKEBNRKDCWPSCG-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, characterized by a pyridine-substituted triazole core and a 3-chlorophenyl acetamide moiety. The structure integrates a sulfanyl (-S-) linker between the triazole and acetamide groups, which is critical for modulating biological activity. Its synthesis typically involves alkylation of triazole-thiol intermediates with α-chloroacetamide derivatives under alkaline conditions .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6OS/c16-10-4-3-5-11(8-10)19-13(23)9-24-15-21-20-14(22(15)17)12-6-1-2-7-18-12/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEBNRKDCWPSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H12ClN5S\text{C}_{12}\text{H}_{12}\text{ClN}_{5}\text{S}

This structure includes a triazole ring, a pyridine moiety, and a chlorophenyl acetamide group, contributing to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds similar to this one exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often less than 25 µg/mL .
    • The presence of the pyridine and triazole functionalities enhances the interaction with microbial enzymes, leading to effective inhibition of growth.
  • Anticancer Activity
    • Research indicates that triazole derivatives demonstrate promising anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
    • A structure–activity relationship (SAR) analysis revealed that modifications on the aryl rings significantly influence the anticancer efficacy, with electron-donating groups enhancing activity .
  • Antiviral Activity
    • Some studies have explored the antiviral potential of triazole derivatives against viruses such as HSV-1 and CV-B4. Compounds with similar structures have shown notable antiviral activity, suggesting that this compound may also possess such properties .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes in pathogens, disrupting their metabolic pathways.
  • DNA Interaction : Some derivatives have been shown to intercalate into DNA or inhibit DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy :
    • In a study evaluating various triazole derivatives against E. coli, compounds structurally similar to our target compound exhibited MIC values ranging from 0.125 to 8 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cells :
    • A series of triazole derivatives were tested against HepG2 cells using MTT assays. The most potent compound demonstrated an IC50 value of 10 µM, indicating strong potential for further development as an anticancer agent .

Data Tables

Activity TypeTested Organisms/Cell LinesMIC/IC50 Values
AntibacterialE. coli, S. aureus≤ 25 µg/mL
AntifungalCandida albicans≤ 25 µg/mL
AnticancerHepG210 µM
AntiviralHSV-1Notable activity

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Compounds containing triazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives of triazoles can effectively inhibit the growth of various pathogens, including fungi and bacteria. For instance, related triazole compounds have shown antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa .
  • Anticancer Potential :
    • The triazole scaffold is often explored in cancer research. Compounds similar to the target molecule have been investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Preliminary studies suggest that derivatives may act as effective inhibitors of specific cancer cell lines .
  • Enzyme Inhibition :
    • The compound has been evaluated as a potential inhibitor of enzymes such as tyrosinase (AbTYR), which is involved in melanin production and has implications in skin disorders and cancer. In vitro studies have shown promising inhibition rates at micromolar concentrations, indicating a pathway for therapeutic applications in skin-related conditions .

Synthetic Methodologies

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with commercially available precursors such as 4-amino-5-pyridinyl triazoles.
  • Reagents and Conditions : Common reagents include alkyl halides and bases like sodium hydroxide in methanol. Reaction conditions are carefully controlled to optimize yield and purity .

Synthesis Flowchart

StepReagents/ConditionsOutcome
14-amino-5-pyridinyl triazole + NaOH + MeOHFormation of intermediate
2Alkyl halide additionTarget compound synthesis
3Purification (e.g., recrystallization)Pure final product

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated various triazole derivatives against fungal strains. The target compound exhibited lower Minimum Inhibitory Concentration (MIC) values than standard antifungal agents, suggesting enhanced efficacy .

Case Study 2: Cancer Cell Line Inhibition

In vitro assays on breast cancer cell lines showed that triazole derivatives led to significant reductions in cell viability compared to control groups. Further structure-activity relationship (SAR) studies indicated that modifications to the pyridine moiety could enhance anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The amino group at the triazole 4-position (target compound) enhances anti-inflammatory activity compared to allyl or ethyl substituents . Pyridine position: Pyridin-2-yl derivatives (target compound, 6a) exhibit stronger anti-inflammatory activity than pyridin-3-yl or pyridin-4-yl analogues . Acetamide substituents: 3-Chlorophenyl (target compound) and 3-methylphenyl (AS111, ) show comparable efficacy, suggesting halogenated/methyl groups optimize receptor binding.
  • Synthetic Efficiency :
    • Allyl-substituted triazoles (e.g., 6a) achieve moderate yields (50–83%) with H2O:EtOH recrystallization .
    • Ethyl-substituted derivatives (e.g., ) require specialized purification but demonstrate broader antimicrobial activity .

Table 2: Pharmacological Profiles

Compound Class Mechanism/Action Potency (vs. Reference) Application Reference
Target Compound Cyclooxygenase-2 (COX-2) inhibition Comparable to diclofenac Anti-inflammatory
Pyridin-3-yl Derivatives (VUAA1) Orco receptor activation EC50 = 5–10 µM Insect pheromone sensing studies
Pyridin-4-yl Derivatives (e.g., ) Bacterial membrane disruption MIC = 12.5–25 µg/mL (E. coli) Antimicrobial
Hydroxyphenyl-triazoles (e.g., AM31 ) Reverse transcriptase inhibition Ki = 0.8–1.2 nM Antiviral (HIV-1)

Key Findings :

  • Anti-inflammatory Activity : The target compound and AS111 outperform diclofenac in formalin-induced edema models, likely due to enhanced COX-2 binding from the triazole-thiol-acetamide scaffold .
  • Antimicrobial vs. Anti-inflammatory Trade-offs: Pyridin-4-yl derivatives (e.g., ) prioritize antimicrobial efficacy, whereas pyridin-2-yl/amino combinations favor anti-inflammatory applications .
  • Electron-Withdrawing Groups : Nitro or chloro substituents on the acetamide phenyl ring (e.g., AM31 ) improve antiviral activity by enhancing binding to reverse transcriptase .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazole ring via alkylation of 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides under alkaline conditions (e.g., KOH) to introduce the sulfanyl-acetamide moiety .
  • Step 2: Functionalization of the amino group at the 4th position of the triazole ring using Paal-Knorr condensation to generate pyrolin derivatives, which enhances biological activity .
  • Purification: Recrystallization from ethanol or methanol is commonly used to isolate high-purity products.

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are critical for verifying the presence of the pyridine, triazole, and 3-chlorophenyl groups via characteristic chemical shifts (e.g., aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography: Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å, c = 19.628 Å) provide definitive proof of molecular geometry and intermolecular interactions .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 309.78 for C12_{12}H12_{12}ClN5_5OS) .

Advanced: How can computational methods optimize reaction pathways for higher yields?

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways .
  • Reaction Path Search Algorithms: Tools like the Artificial Force Induced Reaction (AFIR) method predict intermediates and byproducts, enabling experimentalists to bypass unproductive routes .
  • Machine Learning: Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents, catalysts, and temperatures for alkylation or condensation steps .

Advanced: What strategies address contradictions in reported biological activity data?

  • Dose-Response Validation: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Model-Specific Assays: Use complementary in vitro (e.g., enzyme inhibition) and in vivo (e.g., rat anti-exudative models) systems to confirm mechanism consistency .
  • Structural Analog Comparison: Benchmark against derivatives with modified substituents (e.g., furan vs. pyridine) to isolate substituent-specific effects .

Basic: How is anti-exudative activity evaluated preclinically?

  • Animal Models: Induce inflammation in rat pleura using carrageenan, then measure exudate volume reduction after administering the compound at 10–50 mg/kg .
  • Control Groups: Include reference drugs (e.g., indomethacin) and vehicle controls to validate assay sensitivity .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to compare treatment groups (p < 0.05 threshold) .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

  • Triazole Ring Substitutions: Replacing pyridin-2-yl with bulkier groups (e.g., adamantyl) reduces solubility but enhances target binding affinity .
  • Chlorophenyl Position: 3-Chlorophenyl derivatives exhibit higher anti-inflammatory activity than 4-chloro analogs due to improved steric compatibility with enzyme active sites .
  • Sulfanyl Linker: Replacing sulfur with oxygen decreases metabolic stability, as shown in comparative pharmacokinetic studies .

Basic: What safety precautions are required during handling?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage: Keep in airtight containers at room temperature, away from moisture and oxidizing agents .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before incineration to prevent environmental release .

Advanced: How can crystallization conditions be optimized for structural studies?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) with slow diffusion of non-polar antisolvents (e.g., hexane) to grow single crystals .
  • Temperature Gradients: Use gradient cooling (e.g., 25°C → 4°C over 48 hours) to enhance lattice formation .
  • Additives: Introduce trace co-solvents (e.g., 1% acetic acid) to stabilize hydrogen-bonding networks .

Basic: What analytical techniques assess purity and stability?

  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (70:30) to quantify impurities (<0.5%) .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (>200°C) to confirm thermal stability .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and check for degradation via LC-MS .

Advanced: What computational tools predict pharmacological properties?

  • ADMET Prediction: Software like SwissADME calculates logP (∼2.5), topological polar surface area (∼100 Ų), and blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), identifying key interactions (e.g., hydrogen bonds with Gln203) .
  • QSAR Modeling: Develop regression models correlating substituent electronegativity with IC50_{50} values in inflammation assays .

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